Cas no 109772-52-3 (2-Pyrrolidinecarboxamide,N-[1-[[(2-amino-2-oxoethyl)amino]methyl]-3-methylbutyl]-, monohydrochloride,[S-(R*,R*)]- (9CI))

2-Pyrrolidinecarboxamide,N-[1-[[(2-amino-2-oxoethyl)amino]methyl]-3-methylbutyl]-, monohydrochloride,[S-(R*,R*)]- (9CI) structure
109772-52-3 structure
Product Name:2-Pyrrolidinecarboxamide,N-[1-[[(2-amino-2-oxoethyl)amino]methyl]-3-methylbutyl]-, monohydrochloride,[S-(R*,R*)]- (9CI)
Numero CAS:109772-52-3
MF:C13H27ClN4O2
MW:306.832082033157
CID:180926
PubChem ID:131029
Update Time:2025-04-19

2-Pyrrolidinecarboxamide,N-[1-[[(2-amino-2-oxoethyl)amino]methyl]-3-methylbutyl]-, monohydrochloride,[S-(R*,R*)]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pyrrolidinecarboxamide,N-[1-[[(2-amino-2-oxoethyl)amino]methyl]-3-methylbutyl]-, monohydrochloride,[S-(R*,R*)]- (9CI)
    • 2-Pyrrolidinecarboxamide,N-[1-[[(2-amino-2-oxoethyl)amino]methyl]-3-methylbutyl]-, monohydroch...
    • prolyl-leucyl-psi(methylamino)glycinamide
    • 2-Pyrrolidinecarboxamide, N-(1-(((2-amino-2-oxoethyl)amino)methyl)-3-methylbutyl)-, monohydrochloride, (S-(R*,R*))-
    • N-{(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methylpentan-2-yl}-L-prolinamide hydrochloride (1:1)
    • Pro-leu-psi(CH2NH)gly-NH2
    • DTXSID40911343
    • 109772-52-3
    • (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methylpentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride
    • N-{1-[(2-Hydroxy-2-iminoethyl)amino]-4-methylpentan-2-yl}pyrrolidine-2-carboximidic acid--hydrogen chloride (1/1)
    • Inchi: 1S/C13H26N4O2.ClH/c1-9(2)6-10(7-15-8-12(14)18)17-13(19)11-4-3-5-16-11;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);1H/t10-,11-;/m0./s1
    • Chiave InChI: NZTFWQQNAJJYAU-ACMTZBLWSA-N
    • Sorrisi: Cl.O=C([C@@H]1CCCN1)N[C@H](CNCC(N)=O)CC(C)C

Proprietà calcolate

  • Massa esatta: 306.18251
  • Massa monoisotopica: 306.182254
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 8
  • Complessità: 307
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 96.2

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 526.3°Cat760mmHg
  • Punto di infiammabilità: 272.1°C
  • PSA: 96.25
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD